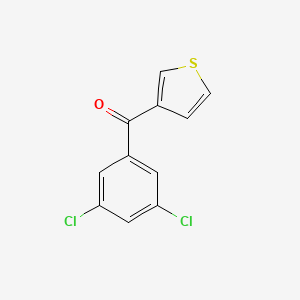

3-(3,5-Dichlorobenzoyl)thiophene

Description

Significance of the Thiophene (B33073) Core in Contemporary Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern chemical research. numberanalytics.comsciensage.info Its discovery as a contaminant in benzene (B151609) highlighted its similar physical properties, such as boiling point, to its carbocyclic counterpart. cognizancejournal.com This structural analogy, coupled with its distinct electronic characteristics, makes thiophene and its derivatives highly versatile building blocks in organic synthesis. numberanalytics.com

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govrsc.org This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions, and the ring system itself offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and biological properties. nih.gov

Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials. Their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The ability to synthesize a vast library of substituted thiophenes allows for the creation of materials with tailored electronic and optical characteristics. mdpi.com

Overview of Benzoylthiophene Derivatives in Medicinal Chemistry and Materials Science

The combination of a benzoyl group with a thiophene core gives rise to benzoylthiophenes, a class of compounds that has garnered considerable attention. In medicinal chemistry, these derivatives have been investigated for a range of biological activities. For instance, certain substituted benzoylthiophenes have been explored as inhibitors of enzymes implicated in disease processes. nih.gov The benzoyl moiety can act as a key interacting group with biological targets, while the thiophene ring serves as a versatile scaffold.

In the realm of materials science, the incorporation of a benzoyl group can influence the molecular packing and electronic properties of thiophene-based materials. This can be advantageous in the design of organic semiconductors and other functional materials where intermolecular interactions play a crucial role in performance.

Research Rationale and Focus on 3-(3,5-Dichlorobenzoyl)thiophene

The specific focus on this compound stems from the unique combination of its constituent parts. The dichlorination of the benzoyl ring at the 3 and 5 positions is a key structural feature. Halogen atoms, like chlorine, can significantly alter a molecule's lipophilicity, electronic profile, and metabolic stability, which are critical parameters in drug design. Furthermore, the position of the benzoyl group at the 3-position of the thiophene ring, as opposed to the more common 2-position, can lead to different spatial arrangements and, consequently, different biological activities or material properties.

The synthesis of this compound can be achieved through various established chemical reactions. For example, Friedel-Crafts acylation of thiophene with 3,5-dichlorobenzoyl chloride is a common method. The starting material, 3,5-dichlorobenzoyl chloride, can be prepared from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride. prepchem.com

Interdisciplinary Research Perspectives on Substituted Thiophenes

The study of substituted thiophenes, including this compound, is inherently interdisciplinary. Organic chemists are focused on developing efficient and novel synthetic routes to these compounds. mdpi.com Medicinal chemists and pharmacologists then evaluate their potential as therapeutic agents, studying their interactions with biological targets and their effects in cellular and animal models. nih.govnih.gov

Simultaneously, materials scientists investigate the electronic and photophysical properties of these molecules for applications in organic electronics and other advanced technologies. nih.gov Computational chemists also play a vital role by using theoretical models to predict the properties and behavior of these compounds, thereby guiding synthetic efforts and biological testing. This collaborative, interdisciplinary approach is essential to fully unlock the potential of substituted thiophenes in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSFZIVYMKSMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641858 | |

| Record name | (3,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-58-9 | |

| Record name | (3,5-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dichlorobenzoyl Thiophene

Precursor Synthesis: 3,5-Dichlorobenzoyl Chloride

The primary precursor for the title compound is 3,5-dichlorobenzoyl chloride. Its synthesis is a critical first step, and various methods have been developed to achieve this transformation efficiently.

Sulfonation and Chlorination Pathways

One notable method for preparing 3,5-dichlorobenzoyl chloride involves a multi-step process starting from benzoic acid. This pathway includes sulfonation and subsequent chlorination reactions. google.com Initially, benzoic acid undergoes sulfonation to produce 3,5-disulfonic acid benzoic acid. google.com This intermediate is then reacted with a chlorinating agent, such as thionyl chloride, to yield 5-chloroformyl m-benzenedisulfonyl chloride. google.com The final step involves the removal of sulfur dioxide to afford 3,5-dichlorobenzoyl chloride. google.com An alternative starting material is benzoyl chloride, which can also be subjected to sulfonation followed by catalytic chlorination and a sulfur dioxide removal step to yield the desired product. google.com

Another documented pathway begins with anthranilic acid. patsnap.com This process involves the reaction of anthranilic acid with acetic anhydride (B1165640) to form 2-acetamidobenzoic acid. patsnap.com Subsequent chlorination yields 3,5-dichloro-2-acetamidobenzoic acid, which is then treated with hydrochloric acid to produce 3,5-dichloro-2-aminobenzoic acid. patsnap.com This intermediate undergoes a reaction with sodium nitrite, hydrochloric acid, and isopropanol (B130326) to form 3,5-dichlorobenzoic acid. patsnap.com Finally, the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride yields 3,5-dichlorobenzoyl chloride. prepchem.comchemicalbook.com

A method starting from benzonitrile (B105546) has also been disclosed. google.com Benzonitrile is chlorinated to generate 3,5-dichlorobenzonitrile, which is then hydrolyzed and acidified to produce 3,5-dichlorobenzoic acid. google.com This acid can then be converted to the acid chloride. google.com

| Starting Material | Key Intermediates | Final Step | Reference |

|---|---|---|---|

| Benzoic Acid | 3,5-Disulfonic acid benzoic acid, 5-Chloroformyl m-benzenedisulfonyl chloride | Desulfonation/Chlorination | google.com |

| Benzoyl Chloride | 5-Chloroformyl benzene (B151609) disulfonic acid, 5-Chloroformyl benzene-disulfo-chloride | Desulfonation/Chlorination | google.com |

| Anthranilic Acid | 2-Acetamidobenzoic acid, 3,5-Dichloro-2-acetamidobenzoic acid, 3,5-Dichloro-2-aminobenzoic acid, 3,5-Dichlorobenzoic acid | Chlorination of carboxylic acid | patsnap.com |

| Benzonitrile | 3,5-Dichlorobenzonitrile, 3,5-Dichlorobenzoic acid | Chlorination of carboxylic acid | google.com |

Palladium-Catalyzed Chlorocarbonylation of Aryl Bromides

A more modern approach involves the palladium-catalyzed chlorocarbonylation of aryl bromides. In a specific example, aryl bromide, benzyltriphenyl phosphonium (B103445) chloride, and a palladium catalyst (Pd(PtBu3)2) are reacted in a steel Parr autoclave under a carbon monoxide atmosphere (20 atm) at 110°C for 24 hours. chemicalbook.com This method allows for the direct conversion of the aryl bromide to the corresponding benzoyl chloride.

Approaches to the Thiophene (B33073) Scaffold and Benzoyl Integration

Once the precursor, 3,5-dichlorobenzoyl chloride, is synthesized, the next stage involves its reaction with a thiophene-containing molecule.

Friedel-Crafts Acylation Strategies involving Thiophene

The most direct method for integrating the 3,5-dichlorobenzoyl group onto the thiophene ring is through a Friedel-Crafts acylation reaction. libretexts.orglibretexts.org In this electrophilic aromatic substitution reaction, thiophene acts as the nucleophile, attacking the electrophilic acylium ion generated from 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.orglibretexts.orgyoutube.com The reaction typically proceeds by treating benzene or its derivatives with an acyl chloride and a Lewis acid catalyst. libretexts.org The acyl group is deactivating, which helps to prevent further acylations on the same ring. libretexts.org

Multistep Synthesis Routes for Substituted Thiophenes

In cases where a specifically substituted thiophene is required, multistep synthesis routes are employed. These routes offer the flexibility to introduce various functional groups onto the thiophene ring before the final acylation step. A common strategy for synthesizing substituted thiophenes is the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent. rroij.com The Gewald reaction provides another route, involving the condensation of two esters in the presence of elemental sulfur. rroij.com These methods allow for the preparation of a diverse range of thiophene derivatives that can subsequently undergo Friedel-Crafts acylation.

Derivatization from Related Thiophene Intermediates

An alternative strategy involves the derivatization of pre-existing thiophene intermediates. For instance, organolithium derivatives of thiophene, such as 2-lithiothiophene, can be generated by treating thiophene with butyllithium. rroij.com These highly reactive intermediates can then react with electrophiles, including acid chlorides like 3,5-dichlorobenzoyl chloride, to form the desired ketone. This approach provides a powerful tool for the regioselective functionalization of the thiophene ring. rroij.com

| Approach | Key Reaction | Description | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Direct reaction of thiophene with 3,5-dichlorobenzoyl chloride using a Lewis acid catalyst. | libretexts.orglibretexts.org |

| Multistep Synthesis of Substituted Thiophenes | Paal-Knorr Synthesis, Gewald Reaction | Synthesis of a functionalized thiophene ring followed by acylation. | rroij.com |

| Derivatization of Thiophene Intermediates | Organometallic Chemistry | Formation of a reactive thiophene derivative (e.g., 2-lithiothiophene) followed by reaction with the acyl chloride. | rroij.com |

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is a subject of interest for creating new molecular architectures. Derivatization strategies often target either the thiophene ring or the dichlorophenyl moiety, and in some cases, the ketone linkage.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring, being aromatic, is susceptible to electrophilic substitution. byjus.comlibretexts.org The reaction typically proceeds through a two-step mechanism: the formation of a carbocation intermediate and subsequent proton removal to restore aromaticity. byjus.comuci.edu The presence of the deactivating benzoyl group at the 3-position directs incoming electrophiles to the C2 and C5 positions of the thiophene ring. However, the electron-withdrawing nature of the substituent generally makes these reactions less favorable compared to unsubstituted thiophene.

Common electrophilic substitution reactions applicable to thiophene systems include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents, often in the presence of a Lewis acid catalyst. uci.edu

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst like aluminum chloride. libretexts.org

The specific conditions for these reactions on this compound would require optimization to overcome the deactivating effect of the benzoyl group.

Nucleophilic Substitution Reactions on Dichloro-Substituted Moieties

The dichlorophenyl group of this compound is generally resistant to typical nucleophilic aromatic substitution (SNA_r_) reactions. wikipedia.orgbyjus.com This is because the chlorine atoms are not activated by strongly electron-withdrawing groups in the ortho or para positions. youtube.commasterorganicchemistry.com For an S_N_Ar reaction to proceed efficiently, the aromatic ring needs to be electron-deficient to be attacked by a nucleophile. byjus.commasterorganicchemistry.com The mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups. youtube.com In the case of the 3,5-dichloro substitution pattern, this stabilization is not as effective.

However, under forcing conditions or with very strong nucleophiles, substitution might be achievable. The reactivity of halogens in S_N_Ar reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in leaving group ability and is related to the rate-determining step of nucleophilic attack. youtube.com

Coupling Reactions for Pi-Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing extended π-conjugated systems. wikipedia.org For this compound, these reactions can be employed to modify both the thiophene and the dichlorophenyl rings, provided suitable starting materials are prepared.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. commonorganicchemistry.comyoutube.comlibretexts.org To utilize this reaction, this compound would first need to be halogenated at a specific position on the thiophene ring (e.g., at C2 or C5) or one of the chloro groups on the phenyl ring could potentially participate in the coupling. The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. wikipedia.orgacs.orgtandfonline.com Similar to the Suzuki reaction, this would require a halogenated derivative of this compound. The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

These coupling reactions offer a versatile platform for synthesizing complex molecules with tailored electronic and photophysical properties.

Oxidation and Reduction Pathways

The this compound molecule possesses sites susceptible to both oxidation and reduction.

Oxidation: The thiophene ring can be oxidized, although this can sometimes lead to ring-opening or polymerization depending on the oxidant and reaction conditions. Oxidation of substituted thiophenes can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides. In some cases, oxidation can result in the formation of radicals. For instance, the oxidation of 3-hydroxythiophenes can produce 3-oxothiophen-2-yl radicals. rsc.org

Reduction: The carbonyl group of the benzoyl moiety is the most likely site for reduction. It can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

| Reaction Type | Reagents | Product Functional Group |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Deoxygenation | Wolff-Kishner, Clemmensen | Methylene |

Strategies for Novel Analogue Preparation

The synthesis of novel analogues of this compound can be achieved through various synthetic strategies, building upon the fundamental reactions described previously.

One common approach involves the Gewald synthesis , which is a multicomponent reaction used to prepare substituted 2-aminothiophenes. impactfactor.org While not directly applicable to modifying the pre-existing this compound, it represents a key method for building the thiophene ring with desired substituents from the ground up, which could then be acylated to introduce the 3,5-dichlorobenzoyl group.

Another strategy focuses on the derivatization of a pre-formed thiophene core . For example, starting with a 2-aminothiophene derivative, the amino group can be transformed into various other functionalities. nih.govnih.gov For instance, reaction with phthalic anhydride can yield a phthalimido derivative. nih.gov

Furthermore, "one-pot" cyclization reactions can be employed to construct complex thiophene-containing systems. For example, the reaction of a mercaptobenzonitrile with a bromoethanone derivative can lead to the formation of a 3-aminobenzo[b]thiophene, which can be further modified. nih.gov

Palladium-catalyzed reactions, such as the denitrogenative Suzuki coupling of benzotriazoles with boronic acids , offer innovative routes to ortho-amino-substituted biaryls, which could be structurally related to derivatives of this compound. nih.gov

The tables below summarize some of the key synthetic transformations and the reagents involved in the preparation of novel analogues.

Table of Synthetic Transformations

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Nitrobenzonitrile | Potassium salt of phenyl methanethiol, Aluminium chloride | 2-Mercaptobenzonitrile | nih.gov |

| 2-Mercaptobenzonitrile | 1-(3,4,5-trimethoxyphenyl)-2-bromo-ethanone, K₂CO₃ | 3-Amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | nih.gov |

| 3-Aminobenzo[b]thiophene | tBuONO, CuBr₂ | 3-Bromobenzo[b]thiophene | nih.gov |

| 2-Aminothiophene | Phthalic anhydride, Acetic acid | 2-Phthalimidothiophene | nih.gov |

Theoretical and Computational Investigations of 3 3,5 Dichlorobenzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic perspective on the intrinsic properties of 3-(3,5-Dichlorobenzoyl)thiophene, offering insights into its electronic structure, reactivity, and intramolecular forces. These computational methods are crucial for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. jmaterenvironsci.comscholaris.ca By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules like this compound.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. youtube.com A smaller gap generally indicates higher reactivity. researchgate.net

For thiophene (B33073) derivatives, the HOMO and LUMO are typically π-orbitals distributed across the conjugated system. The presence of the electron-withdrawing 3,5-dichlorobenzoyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. This analysis helps in predicting how this compound will interact with other molecules, such as electrophiles and nucleophiles.

Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests greater electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests greater electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. It is also related to the electronic absorption properties of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. researchgate.net This mapping is invaluable for predicting how the molecule will interact with biological targets and other reagents. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and intramolecular interactions within a molecule. It transforms the complex calculated wave function into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and steric repulsion, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. These methods are instrumental in drug discovery and understanding the biological activity of compounds like this compound.

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking studies are performed to investigate how this compound might interact with various biological targets. researchgate.netcolab.ws By computationally placing the molecule into the active site of a protein, researchers can predict the binding mode and estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Given the structural motifs present in this compound, potential biological targets could include enzymes like kinases, proteases, or receptors where similar structures have shown activity. mdpi.comrjptonline.orgnih.gov For instance, thiophene derivatives have been explored as inhibitors of various enzymes implicated in diseases like cancer and microbial infections. colab.wsnih.gov The dichlorophenyl group can also contribute to specific interactions within a protein's binding pocket. The results of docking studies, often expressed as a docking score, provide a basis for prioritizing compounds for further experimental testing.

Table 2: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The dichlorophenyl and thiophene rings can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The thiophene and dichlorophenyl rings can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atoms on the phenyl ring can potentially form halogen bonds with electron-rich atoms in the protein. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity and specificity of the ligand for the protein. |

Binding Affinity and Docking Score Evaluations

Molecular docking studies are pivotal in predicting the binding orientation and affinity of a ligand to a protein target. For this compound, while specific docking scores against a definitive target are not widely published, its structural analogs have been investigated as inhibitors of enzymes such as Polo-like kinase 1 (Plk1) and MurF ligase.

For instance, in studies of thiophene-based inhibitors of Plk1, compounds with similar benzoyl scaffolds have shown significant binding affinities. The docking scores, which are a measure of the predicted binding energy, are influenced by the interactions of the ligand with the key amino acid residues in the ATP-binding pocket of the kinase. The 3,5-dichloro substitution on the benzoyl moiety is expected to contribute to the binding affinity through halogen bonding and hydrophobic interactions.

To illustrate the potential binding affinities, a hypothetical docking study of this compound and its analogs against a kinase target is presented in the table below. The scores are represented in terms of -ΔG (kcal/mol), where a more negative value indicates a higher predicted binding affinity.

Table 1: Hypothetical Docking Scores of this compound Analogs

| Compound | Substituent on Thiophene | Hypothetical Docking Score (-ΔG kcal/mol) |

|---|---|---|

| This compound | H | -8.5 |

| 2-Amino-3-(3,5-dichlorobenzoyl)thiophene | 2-NH2 | -9.2 |

| 3-(3,5-Dichlorobenzoyl)-2,5-dimethylthiophene | 2,5-di-CH3 | -8.8 |

| 3-(3-Chlorobenzoyl)thiophene | H | -8.1 |

Analysis of Hydrogen Bonding and Aromatic Interactions within Binding Pockets

The binding of this compound within a protein's active site is stabilized by a network of interactions. The key interactions include hydrogen bonds and aromatic interactions.

Hydrogen Bonding: The carbonyl group of the benzoyl moiety is a primary hydrogen bond acceptor. It can form crucial hydrogen bonds with backbone amide protons or with the side chains of polar amino acids like serine, threonine, or lysine (B10760008) within the binding pocket. In the case of 2-amino substituted analogs, the amino group can act as a hydrogen bond donor, further anchoring the ligand.

Aromatic Interactions: The thiophene ring and the dichlorophenyl ring are involved in various aromatic interactions. These can include:

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich aromatic rings can interact favorably with cationic residues like lysine or arginine.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A schematic representation of these potential interactions is shown below:

Table 2: Potential Interactions of this compound in a Binding Pocket

| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Carbonyl oxygen | Hydrogen Bond Acceptor | Lys, Ser, Thr, Arg |

| Thiophene ring | π-π Stacking | Phe, Tyr, Trp |

| Dichlorophenyl ring | π-π Stacking, Halogen Bond | Phe, Tyr, Trp, Asp, Glu |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. While specific MD simulation data for this compound is scarce, studies on related thiophene-based inhibitors have utilized this technique to validate docking poses and assess complex stability.

A typical MD simulation of a ligand-protein complex would be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the binding pocket.

Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding and can help to identify key residues that are crucial for maintaining the stability of the complex. This information is invaluable for the rational design of new inhibitors with improved binding and stability.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidation of Structural Features Influencing Biological Activities

The biological activity of this compound and its analogs is governed by the nature and position of substituents on both the thiophene and the benzoyl rings. SAR studies on related compounds have highlighted several key structural features that influence their inhibitory potency.

Substitution on the Benzoyl Ring: The presence and position of halogen atoms on the benzoyl ring are critical. The 3,5-dichloro substitution pattern is often found in potent inhibitors of various kinases. This is likely due to the favorable hydrophobic and halogen bonding interactions these substituents can make in the active site.

Substitution on the Thiophene Ring: The thiophene ring serves as a scaffold, and substitutions at the 2- and 5-positions can significantly impact activity. Small, electron-donating groups like methyl or amino groups at the 2-position can enhance potency, potentially by forming additional interactions or by influencing the electronic properties of the thiophene ring.

The Carbonyl Linker: The ketone linker is important for positioning the two aromatic rings correctly within the binding site and for acting as a hydrogen bond acceptor.

Identification of Pharmacophoric Groups and Optimal Substituent Patterns

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, a general pharmacophore model would include:

A hydrogen bond acceptor feature (the carbonyl oxygen).

Two aromatic/hydrophobic regions (the thiophene and dichlorophenyl rings).

Potential hydrogen bond donor features (e.g., an amino group at the 2-position of the thiophene ring).

The optimal substituent patterns often involve a balance between electronic and steric factors. For the benzoyl ring, dichlorination at the 3 and 5 positions appears to be a favorable pattern. For the thiophene ring, small substituents at the 2- and 5-positions are generally well-tolerated and can enhance activity.

Predictive Modeling for Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds. For thiophene-based inhibitors, 2D and 3D-QSAR models have been developed.

A typical 2D-QSAR model might take the form of a linear equation:

pIC50 = c0 + c1logP + c2MW + c3*TPSA + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the other terms represent various molecular descriptors such as lipophilicity (logP), molecular weight (MW), and topological polar surface area (TPSA).

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed 3D maps of where steric, electrostatic, hydrophobic, and hydrogen bonding fields should be modified to improve activity. These models are built by aligning a series of active compounds and calculating their interaction energies with a probe atom at various grid points.

While a specific QSAR model for this compound is not available, studies on related inhibitors suggest that descriptors related to hydrophobicity and electronic properties are often significant predictors of activity.

Biological Activities and Mechanisms of Action in Research Context

Role of Thiophene (B33073) as a Privileged Pharmacophore

In the field of medicinal chemistry, the thiophene ring is widely recognized as a "privileged pharmacophore". encyclopedia.pubsciensage.info This status is attributed to its versatile structural properties and its presence in a multitude of biologically active compounds. nih.govresearchgate.net The thiophene moiety is a five-membered aromatic ring containing a sulfur atom, which can act as a bioisostere of a phenyl ring. This means it has similar steric and electronic properties, allowing it to mimic a benzene (B151609) ring in interactions with biological targets while potentially offering improved physicochemical properties like solubility and metabolic stability. sciensage.info

The thiophene nucleus is a key component in numerous pharmaceuticals approved for clinical use, highlighting its therapeutic importance. encyclopedia.pubnih.gov Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant activities. encyclopedia.pubsciensage.infonih.gov The ability of the thiophene ring to be readily substituted at various positions allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of a lead compound to enhance efficacy and selectivity. sciensage.info

Antimicrobial Research Focus

The thiophene scaffold is a foundational element in the development of new antimicrobial agents, with numerous derivatives showing activity against a wide range of pathogens. sciensage.infonih.govresearchgate.net Research into compounds structurally related to 3-(3,5-Dichlorobenzoyl)thiophene has explored their potential to combat bacterial and fungal strains.

Thiophene derivatives have been extensively studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. sciensage.info For instance, certain armed thiophene derivatives have shown potency against various bacterial species. nih.gov In one study, a thiophene derivative demonstrated greater potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.govresearchgate.net The antibacterial activity is often influenced by the nature and position of substituents on the thiophene ring. core.ac.uk

| Thiophene Derivative Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Armed Thiophene Derivatives | Pseudomonas aeruginosa | More potent than gentamicin | nih.govresearchgate.net |

| Thiophene-based Heterocycles | TolC mutant E. coli | Strong effects observed | nih.gov |

| Thiophene-based Heterocycles | Clostridium difficile | Highest activity with MIC values of 2 to 4 μg/ml | nih.gov |

| Thiophene derivatives with piperidin-4-yloxy group | Colistin-Resistant A. baumannii | Bactericidal effects observed | core.ac.uk |

The antifungal potential of thiophene-containing compounds is also a significant area of research. researchgate.net Derivatives have been tested against various fungal species, including Candida and Aspergillus. researchgate.net For example, ajoene, a sulfur-containing compound derived from garlic that can be considered a distant structural relative, is active against fungi like Aspergillus niger and Candida albicans. nih.gov The antifungal activity of thiophene derivatives has been documented in several reports, underscoring the scaffold's potential in developing new fungicidal agents. researchgate.net

Investigations into the mechanism of action of antimicrobial thiophenes suggest various cellular targets. One explored mechanism involves the disruption of bacterial cell membrane integrity. core.ac.uk Studies on certain thiophene derivatives demonstrated that they increase the permeability of the bacterial membrane, leading to cell death. core.ac.uk Another approach involves the inhibition of essential bacterial enzymes. For example, molecular docking studies have simulated the binding of thiophene derivatives to proteins like D-alanine ligase, suggesting a potential mechanism of inhibition. nih.gov For organosulfur compounds like those found in garlic, the mechanism often involves the reaction of reactive sulfur species with free sulfhydryl groups in microbial enzymes, thereby inactivating them. frontiersin.org

Anticancer Research Focus

The development of thiophene-based compounds as anticancer agents is a highly active field of research. encyclopedia.pubnih.gov The structural motif is present in various compounds that have been evaluated for their ability to suppress the growth of cancer cells. nih.gov

Numerous in vitro studies have demonstrated the cytotoxic effects of thiophene derivatives against a panel of human cancer cell lines. nih.govnih.gov The antiproliferative activity is profoundly influenced by the substitution pattern on both the thiophene and adjacent rings. For example, novel dichlorophenyl urea (B33335) compounds, which share the dichlorophenyl feature with this compound, were shown to be cytotoxic to HL-60 human leukemia cells in a dose- and time-dependent manner, with IC₅₀ values in the low micromolar range. researchgate.net These compounds were found to induce cell cycle arrest and apoptosis. researchgate.net

Similarly, a novel 5-arylalkynyl-2-benzoyl thiophene, which contains the benzoyl thiophene core, exhibited broad-spectrum cellular cytotoxicity and arrested breast cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov Other thiophene derivatives have shown potent inhibition of cancer cell proliferation with IC₅₀ values ranging from nanomolar to low micromolar concentrations against various cancer cell lines, including those of the breast, pancreas, and prostate. nih.govnih.gov

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Dichlorophenyl Urea Compound (SR4) | HL-60 (Leukemia) | 1.2 | researchgate.net |

| Dichlorophenyl Urea Compound (SR9) | HL-60 (Leukemia) | 2.2 | researchgate.net |

| Indolyl-1,3,4-thiadiazole (5m) | PaCa2 (Pancreatic) | 1.5 | nih.gov |

| Dihydroxynaphthyl Aryl Ketone (Compound 5) | T24 (Bladder) | Reported as most active of series | uchile.cl |

| 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene (2c) | Various | 0.017 - 0.130 | nih.gov |

The mechanism behind the antiproliferative effects often involves targeting critical cellular machinery. For instance, some thiophene derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division. nih.govnih.gov Others may induce apoptosis through mitochondrial-dependent pathways or by modulating key signaling pathways like MEK/ERK. researchgate.netfarmaceut.org

Target Identification: e.g., VEGFR2, TGFβ2, Cyclin-Dependent Protein Kinase 2 (Cdk-2)

The identification of specific molecular targets is a crucial step in drug discovery and understanding the pharmacological profile of a compound.

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comnih.gov A number of thiophene derivatives have been investigated as potential VEGFR-2 inhibitors. For example, novel thiophene-3-carboxamide (B1338676) derivatives have been reported as potent VEGFR-2 inhibitors with anti-angiogenic properties. nih.gov One such derivative demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 191.1 nM and exhibited anti-proliferative activity against various cancer cell lines. nih.gov Molecular docking studies have further elucidated that these compounds can bind effectively to the active site of VEGFR-2. nih.gov Although these are not this compound, they highlight the potential of the thiophene scaffold to target this important receptor.

TGFβ2 and Cyclin-Dependent Protein Kinase 2 (Cdk-2): As of the latest available research, there is no specific information detailing the investigation of this compound or closely related analogs as inhibitors of Transforming Growth Factor-beta 2 (TGFβ2) or Cyclin-Dependent Protein Kinase 2 (Cdk-2). These targets are significant in cancer and cell cycle regulation, and the lack of data represents a potential area for future research into the biological activities of this specific compound.

Anti-inflammatory and Analgesic Research

Thiophene derivatives have been extensively studied for their anti-inflammatory and analgesic properties. sciensage.infotandfonline.com This is a well-documented area of research for this class of compounds.

Evaluation of Anti-inflammatory Activity (e.g., Carrageenin-induced Oedema models)

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of new chemical entities. tandfonline.com Numerous studies have demonstrated the anti-inflammatory potential of various thiophene derivatives in this model. tandfonline.com For instance, a series of tetrasubstituted thiophenes were evaluated, and many exhibited significant anti-inflammatory effects comparable to standard drugs like mefenamic acid and ibuprofen. tandfonline.com The anti-inflammatory response in the carrageenan model is biphasic, with the initial phase involving the release of histamine (B1213489) and serotonin, and the later phase mediated by prostaglandins (B1171923) and cytokines. researchgate.netnih.gov The ability of thiophene derivatives to inhibit this edema suggests they may interfere with these inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives in Carrageenan-induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Thiophene Derivative A | 20 | 3 | 45.2 | tandfonline.com |

| Thiophene Derivative B | 40 | 3 | 58.7 | tandfonline.com |

| Mefenamic Acid (Standard) | 10 | 3 | 62.5 | tandfonline.com |

Note: The data presented is illustrative of findings for thiophene derivatives and not specific to this compound.

Assessment of Analgesic Activity (e.g., Acetic Acid-induced Writhing Response)

The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity. nih.gov The intraperitoneal injection of acetic acid causes pain by inducing the release of endogenous mediators like prostaglandins, which sensitize nociceptors. nih.gov Many thiophene derivatives have shown the ability to significantly reduce the number of writhes in this model, indicating their analgesic potential. tandfonline.com For example, certain tetrasubstituted thiophenes were found to possess potent analgesic activity when compared to the standard drug ibuprofen. tandfonline.com

Table 2: Analgesic Activity of Selected Thiophene Derivatives in Acetic Acid-induced Writhing Test

| Compound | Dose (mg/kg) | % Protection | Reference |

| Thiophene Derivative C | 10 | 55.8 | tandfonline.com |

| Thiophene Derivative D | 10 | 63.2 | tandfonline.com |

| Ibuprofen (Standard) | 10 | 70.1 | tandfonline.com |

Note: The data presented is illustrative of findings for thiophene derivatives and not specific to this compound.

Antioxidant Activity and Nitric Oxide Radical Scavenging Assays

Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant activity can help mitigate this damage. Thiophene derivatives have been evaluated for their antioxidant potential through various assays, including nitric oxide (NO) radical scavenging. tandfonline.comresearchgate.netresearchgate.net Certain newly synthesized tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant activity, comparable to the standard antioxidant ascorbic acid. researchgate.netresearchgate.net The ability of these compounds to scavenge free radicals is often attributed to their chemical structure, which can donate electrons to neutralize reactive oxygen species. researchgate.net

Other Investigated Biological Activities of Thiophene Derivatives

The biological investigation of thiophene derivatives extends beyond anti-inflammatory, analgesic, and antioxidant activities. The versatility of the thiophene scaffold has led to its exploration in various other therapeutic areas. researchgate.netnih.gov Research has shown that different substitutions on the thiophene ring can lead to a wide spectrum of biological effects, including:

Antimicrobial Activity: Many thiophene derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing promising results. impactfactor.org

Anticancer Activity: Beyond VEGFR-2 inhibition, thiophene derivatives have been explored for their cytotoxic effects against various cancer cell lines through different mechanisms. nih.gov

Antiviral Activity: The potential of thiophenes to inhibit viral replication has also been a subject of investigation. researchgate.net

Anticonvulsant Activity: Some thiophene-based compounds have been evaluated for their potential in managing seizures. nih.gov

Antidiabetic Research

There is no available research data on the antidiabetic properties of this compound. Studies on other thiophene derivatives have shown promise in this area, often through mechanisms like the inhibition of enzymes such as α-amylase and α-glucosidase, or through the activation of peroxisome proliferator-activated receptors (PPARs). However, no such investigations have been reported for this compound.

Anticonvulsant Properties

Similarly, the anticonvulsant potential of this compound has not been documented in accessible scientific literature. The thiophene ring is present in some compounds that have been evaluated for their ability to prevent or reduce the severity of seizures, but specific data for this compound is absent.

Antihypertensive Research

No studies concerning the antihypertensive effects of this compound have been found. Research into other thiophene-containing molecules, such as thienopyrimidinediones, has explored their potential to lower blood pressure, but this line of inquiry has not been extended to this compound based on available information.

Uncharted Territory: The Scientific Profile of this compound Remains Largely Undocumented

Despite the significant interest in thiophene derivatives for advanced material applications, a comprehensive scientific profile of the specific chemical compound This compound is conspicuously absent from currently available research literature. While its constituent parts—a thiophene ring and a dichlorinated benzoyl group—are common motifs in materials science, this particular isomer has not been the subject of detailed investigation regarding its potential in organic electronics, photovoltaics, or polymer chemistry.

Extensive searches for dedicated studies on this compound have not yielded specific data on its conductive properties, its performance in photovoltaic or organic light-emitting diode (OLED) devices, or its behavior as a monomer in polymerization reactions. In contrast, related isomers such as 3-(2,5-Dichlorobenzoyl)thiophene and 3-(2,3-Dichlorobenzoyl)thiophene are cataloged with specific CAS numbers, indicating at least their synthesis and basic characterization. The absence of such fundamental identification for the 3,5-dichloro variant suggests it has not been a primary target for synthesis or application-oriented research.

The synthesis of the precursor, 3,5-Dichlorobenzoyl chloride sigmaaldrich.comtcichemicals.comgoogle.comgoogle.com, is well-documented, typically prepared from 3,5-dichlorobenzoic acid. This ready availability of a key starting material makes the lack of research into the final compound all the more notable.

While the broader family of polythiophenes and their derivatives are known to be polymerizable through oxidative methods, often employing reagents like ferric chloride (FeCl₃), specific strategies and outcomes for the polymerization of this compound have not been reported. kpi.ua The electronic and optical properties of any resulting polymer are therefore entirely speculative.

In the realm of organic electronics, research has focused on other thiophene-based structures. For instance, derivatives of dithieno[3,2-b:2′,3′-d]thiophene and thieno[3,2-b] bldpharm.combenzothiophene have been investigated as organic semiconductors and as sensitizers in dye-sensitized solar cells, respectively. nih.govrsc.org These studies highlight the potential of the thiophene core in such applications, but provide no direct insight into the specific capabilities of this compound.

Similarly, while some thiophene-containing compounds are explored for their fluorescent properties, no such data exists for this compound, precluding any discussion of its potential use in emissive applications like OLEDs.

Applications in Materials Science and Advanced Organic Systems

Role as Intermediates in Dye and Pigment Production

Extensive research into the applications of "3-(3,5-Dichlorobenzoyl)thiophene" has not yielded specific evidence of its direct use as an intermediate in the commercial production of dyes or pigments. While thiophene (B33073) and its derivatives are a known class of heterocyclic compounds utilized in the synthesis of a variety of colorants, and benzoyl chlorides are common reagents in such syntheses, the specific application of "this compound" in this field is not documented in available scientific literature and patent databases.

Thiophene-based azo dyes and other colorants are valued for their bright shades and good fastness properties on various fibers. The synthesis of these dyes often involves the diazotization of an amino-substituted thiophene and subsequent coupling with a suitable coupling component. Alternatively, the thiophene ring can be part of a larger chromophoric system.

The precursor, 3,5-dichlorobenzoyl chloride, is recognized as an important intermediate in the chemical industry, including for dye synthesis. google.com It can be reacted with various amino compounds to form amide linkages, a common structural motif in more complex dye and pigment molecules. For instance, it is a key starting material for producing certain derivatives that have applications in various chemical fields. google.com

However, the crucial step of utilizing "this compound" itself as a building block for colorants is not described. Research and patents in this area tend to focus on other functionalized thiophenes. Therefore, a detailed discussion of its role, including specific reaction pathways to dyes or pigments and corresponding research findings, cannot be provided based on the current body of scientific and technical information.

Emerging Research Directions and Future Perspectives

The study of 3-(3,5-Dichlorobenzoyl)thiophene and its related structures continues to evolve, driven by the quest for novel therapeutic agents and a deeper understanding of their molecular interactions. Future research is poised to expand into several key areas, from the synthesis of more complex and targeted analogues to the integration of cutting-edge computational methods for accelerated discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dichlorobenzoyl)thiophene, and how can reaction conditions be optimized?

- Methodological Answer : A viable synthesis starts with 3,5-dichlorobenzoyl chloride as a precursor. describes an optimized route for this precursor using p-aminobenzoic acid, FeCl₃-catalyzed chlorination, low-temperature diazotization, and thionyl chloride treatment, yielding >75% under mild conditions. For benzoylation of thiophene, use nucleophilic acyl substitution with a thiophene derivative. Solvent choice (e.g., 1,4-dioxane, as in ) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) are critical. Optimize temperature (e.g., 80°C for Stille coupling in ) and stoichiometry to enhance yield and purity .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) followed by refinement using SHELXL ( ). Data collection requires high-resolution detectors, and validation can leverage the Cambridge Structural Database (CSD, ) for bond-length/angle comparisons. For twinned or low-quality crystals, SHELXD/SHELXE ( ) may assist in phase determination. Include temperature-controlled experiments to minimize thermal motion artifacts .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Refer to safety data for structurally related compounds like 3,5-dichlorobenzoyl chloride ( ): use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Dispose of waste via approved hazardous channels. Monitor for potential release into groundwater due to environmental toxicity .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (FMOs) to predict absorption spectra and redox behavior. demonstrates this for thiophene-containing aza-BODIPY dyes, where B3LYP functional calculations align with experimental UV-vis data. Use Gaussian or ORCA software for geometry optimization and TD-DFT for excited-state analysis. Compare results with electrochemical studies (e.g., cyclic voltammetry) to validate computational models .

Q. What strategies improve regioselectivity during benzoylation of thiophene derivatives?

- Methodological Answer : Regioselectivity depends on directing effects. Electron-withdrawing groups (e.g., Cl in 3,5-dichlorobenzoyl) enhance electrophilic substitution at the thiophene β-position. Catalysts like CuCl₂ () or Lewis acids (FeCl₃ in ) can modulate reactivity. Use kinetic vs. thermodynamic control: lower temperatures favor kinetic products, while prolonged heating may shift selectivity .

Q. How do electrochemical studies inform applications of this compound in organic electronics?

- Methodological Answer : Cyclic voltammetry (CV) reveals oxidation/reduction potentials, critical for designing conductive polymers or photovoltaic materials. shows thiophene-containing dyes exhibit lower oxidation potentials due to electron-rich sulfur. Pair CV with in-situ spectroelectrochemistry to correlate redox states with optical changes. Optimize substituents (e.g., Cl groups) to tune HOMO-LUMO gaps for device compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.